Junceellolide K
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Overview
Description
Junceellolide K is a natural product found in Junceella fragilis with data available.
Scientific Research Applications
Chemical Investigation and Properties
- Junceellolide K, along with other briarane-type diterpenes, has been identified in chemical investigations of the gorgonian octocoral Junceella fragilis. These compounds, including this compound, are notable for their unique structures determined by extensive spectroscopic data analysis (Liaw et al., 2008).
Anti-Inflammatory and Cytotoxicity Activities
- Studies have evaluated the anti-inflammatory activities of compounds isolated from Junceella fragilis, which includes this compound. These compounds have shown potential in in vitro anti-inflammatory applications (Shin et al., 1989).
Potential in Antiviral Applications
- Research on briarane-type diterpenoids from various corals, including those containing this compound, has indicated potential anti-HBV (Hepatitis B Virus) activities. This suggests a promising avenue for developing new antiviral agents (Wu et al., 2020).
Structural Analysis and Conformation
- The structural analysis of this compound, including its relative configuration, has been achieved through extensive spectral analyses, contributing significantly to the understanding of briarane diterpenes' chemical nature (Sung et al., 2000).
Evaluation for Cytotoxic Activities
- Compounds isolated from Junceella fragilis, including this compound, have been evaluated for cytotoxic activities against various cancer cell lines. These studies are crucial for understanding their potential in cancer therapy (Zhou et al., 2014).
Properties
Molecular Formula |
C26H36O10 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
[(1S,2S,3S,4R,7S,8Z,12S,13S,14S,17R)-2,14-diacetyloxy-3-hydroxy-4,9,13-trimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-8-ene-17,2'-oxirane]-12-yl] acetate |
InChI |
InChI=1S/C26H36O10/c1-13-7-8-18(33-15(3)27)24(6)19(34-16(4)28)9-10-25(12-32-25)21(24)22(35-17(5)29)26(31)14(2)23(30)36-20(26)11-13/h11,14,18-22,31H,7-10,12H2,1-6H3/b13-11-/t14-,18-,19-,20-,21+,22-,24-,25-,26-/m0/s1 |
InChI Key |
BBSUFGRORDMNJA-WCPNWAJNSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]/2[C@@]1([C@H]([C@@H]3[C@@]([C@H](CC/C(=C2)/C)OC(=O)C)([C@H](CC[C@]34CO4)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(CCC(=C2)C)OC(=O)C)(C(CCC34CO4)OC(=O)C)C)OC(=O)C)O |
Synonyms |
junceellolide K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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